

Avelumab: Application Notes and Protocols for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: CD666

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Avelumab (Bavencio®) is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. By blocking the interaction of PD-L1 with its receptor, programmed cell death protein 1 (PD-1), Avelumab unleashes the body's T-cells to recognize and attack cancer cells. This document provides detailed application notes, protocols for patient assistance programs, and summaries of key clinical trial data for researchers, scientists, and drug development professionals.

Patient Assistance Program: CoverOne

EMD Serono and Pfizer offer a patient assistance program called CoverOne to help eligible patients in the United States access Avelumab. The program provides two main types of support: co-pay assistance for commercially insured patients and a patient assistance program for those who are uninsured or underinsured.

CoverOne Application Protocol

The application process for the CoverOne program is designed to be streamlined for both healthcare providers and patients.

Step 1: Enrollment The process is initiated by the healthcare provider by completing the CoverOne Enrollment Form. This can be done either online through the CoverOne portal or by faxing a completed form.^{[1][2]}

Step 2: Submission of Documentation For patients applying to the Patient Assistance Program (for uninsured or underinsured), proof of income is required.[\[1\]](#) Acceptable documents include:

- Most recent Federal or State Tax Return or W2.
- If tax documents are unavailable, the most recent two months of pay stubs, bank statements showing income deposits, Social Security statements, or unemployment checks/statements can be submitted.[\[1\]](#)

For the Co-pay Assistance Program, patients must have private or commercial health insurance. An Explanation of Benefits (EOB) form must be submitted to CoverOne to receive co-pay assistance.[\[3\]](#)

Step 3: Eligibility Determination A CoverOne representative will review the submitted information and notify the healthcare provider and patient of the eligibility determination.[\[1\]](#)

Step 4: Medication Shipment Once approved for the Patient Assistance Program, Avelumab is shipped directly to the healthcare provider's office.[\[4\]](#)

Eligibility Criteria

Co-pay Assistance Program:

- Must be privately or commercially insured.[\[3\]](#)
- Not eligible for patients covered by government healthcare programs such as Medicare or Medicaid.[\[3\]](#)[\[5\]](#)
- Enrolled patients may pay as little as a \$0 co-pay per treatment, with an annual maximum benefit of \$30,000.[\[3\]](#)

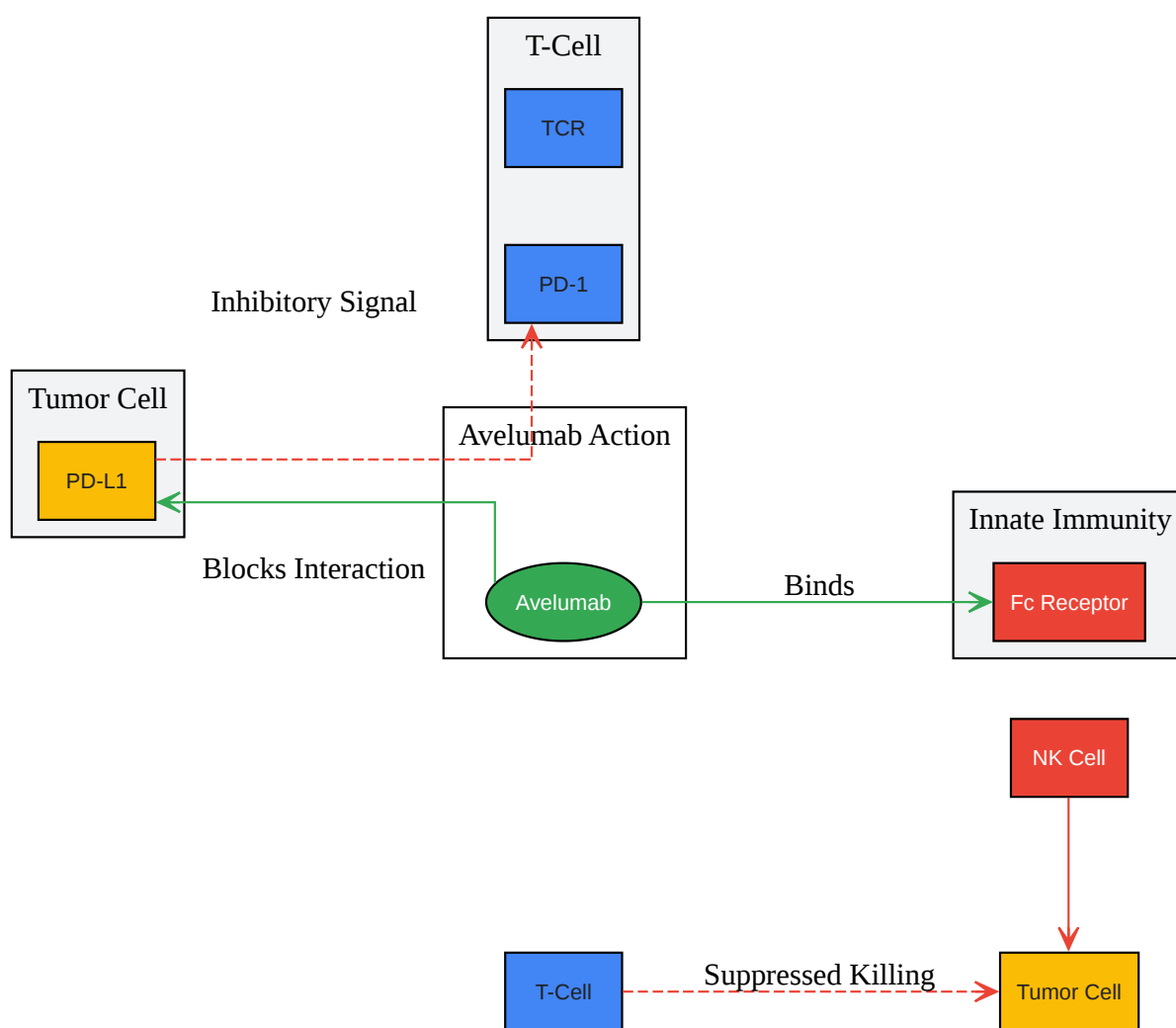
Patient Assistance Program:

- Must be uninsured or underinsured.[\[1\]](#)[\[6\]](#)
- Must meet certain income and residency criteria.[\[1\]](#)
- Patients with Medicare Part D may be eligible and should contact the program for details.[\[4\]](#)

Mechanism of Action: PD-L1 Blockade and ADCC

Avelumab functions through a dual mechanism of action. Its primary mechanism is the inhibition of the PD-L1/PD-1 immune checkpoint pathway.^{[7][8][9]} Additionally, Avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC).^{[7][9]}

PD-L1/PD-1 Signaling Pathway Blockade



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Caption: Avelumab's dual mechanism of action.

Clinical Trial Protocols and Data

Avelumab has been extensively studied in the JAVELIN clinical trial program across various tumor types.[\[10\]](#) Below are summaries of the protocols and key efficacy data from pivotal trials.

JAVELIN Merkel 200: Metastatic Merkel Cell Carcinoma

Experimental Protocol: This was a Phase II, single-arm, open-label, multicenter trial.[\[11\]](#)[\[12\]](#)

- Patient Population: Patients with histologically confirmed metastatic Merkel cell carcinoma (mMCC) whose disease had progressed after one or more prior lines of chemotherapy.[\[12\]](#)
- Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks.[\[11\]](#)[\[13\]](#)
- Primary Endpoint: Durable response, defined as an objective response lasting at least 6 months.[\[11\]](#)
- Secondary Endpoints: Best overall response, duration of response, progression-free survival (PFS), and overall survival (OS).[\[13\]](#)

Quantitative Data Summary:

Efficacy Endpoint	Result (N=88)	Citation
Objective Response Rate (ORR)	33.0% (95% CI: 23.3-43.8)	[13]
Complete Response (CR)	11.4%	[13]
Median Duration of Response	Not Reached (95% CI: 18.0 months-not estimable)	[13]
1-Year Progression-Free Survival (PFS) Rate	30% (95% CI: 21-41)	[13]
1-Year Overall Survival (OS) Rate	52% (95% CI: 41-62)	[13]
Median Overall Survival (OS)	12.9 months (95% CI: 7.5-not estimable)	[13]

JAVELIN Renal 101: Advanced Renal Cell Carcinoma

Experimental Protocol: This was a Phase III, randomized, open-label, multicenter trial.[\[14\]](#)[\[15\]](#)

- Patient Population: Patients with untreated advanced renal cell carcinoma (aRCC).[\[16\]](#)
- Treatment Arms:
 - Avelumab (10 mg/kg IV every 2 weeks) in combination with Axitinib (5 mg orally twice daily).[\[17\]](#)
 - Sunitinib (50 mg orally once daily for 4 weeks on, 2 weeks off).[\[17\]](#)
- Primary Endpoints: Progression-free survival (PFS) and overall survival (OS) in patients with PD-L1-positive tumors.[\[15\]](#)[\[16\]](#)

Quantitative Data Summary (Overall Population):

Efficacy Endpoint	Avelumab + Axitinib (N=442)	Sunitinib (N=444)	Hazard Ratio (HR)	Citation
Median Progression-Free Survival (PFS)	13.8 months	8.4 months	0.69 (95% CI: 0.56-0.84)	[15]
Objective Response Rate (ORR)	51.4%	25.7%	-	[15]
Median Overall Survival (OS)	44.8 months	38.9 months	0.88 (95% CI: 0.749-1.039)	[16]

JAVELIN Bladder 100: Locally Advanced or Metastatic Urothelial Carcinoma

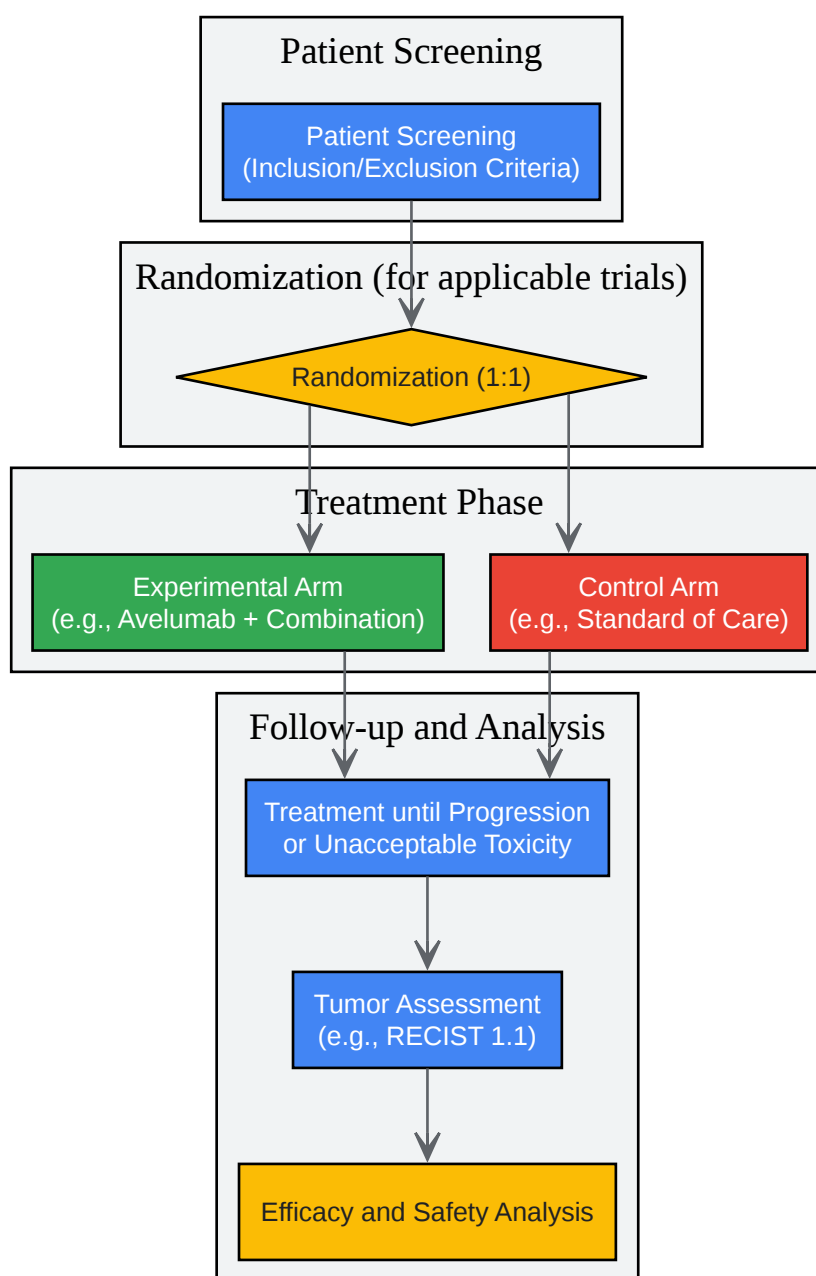
Experimental Protocol: This was a Phase III, randomized, open-label, multicenter trial.

- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.
- Treatment Arms:
 - Avelumab (10 mg/kg IV every 2 weeks) as first-line maintenance plus best supportive care (BSC).
 - Best supportive care (BSC) alone.
- Primary Endpoint: Overall survival (OS).

Quantitative Data Summary:

Efficacy Endpoint	Avelumab + BSC	BSC Alone	Hazard Ratio (HR)	Citation
Median Overall Survival (OS) in all patients	21.4 months	14.3 months	0.69 (95% CI: 0.56-0.86)	

Experimental Workflow Diagram



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Caption: Generalized workflow for JAVELIN clinical trials.

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